Cas no 2411242-14-1 (2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide)

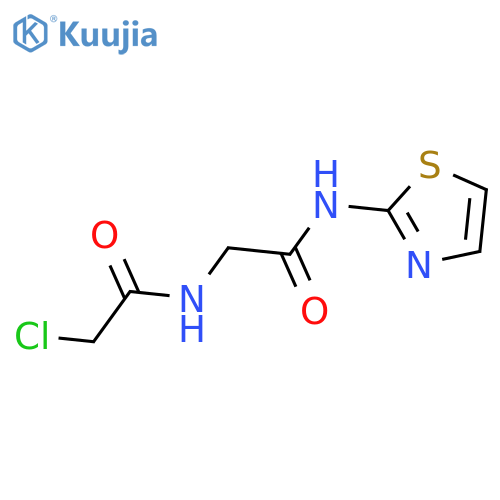

2411242-14-1 structure

商品名:2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(2-oxo-2-(thiazol-2-ylamino)ethyl)acetamide

- 2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide

- 2411242-14-1

- EN300-26580750

- Z1562129396

- 2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide

- 2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide

-

- インチ: 1S/C7H8ClN3O2S/c8-3-5(12)10-4-6(13)11-7-9-1-2-14-7/h1-2H,3-4H2,(H,10,12)(H,9,11,13)

- InChIKey: BONSVLQKZOCKQJ-UHFFFAOYSA-N

- ほほえんだ: ClCC(NCC(NC1=NC=CS1)=O)=O

計算された属性

- せいみつぶんしりょう: 233.0025754g/mol

- どういたいしつりょう: 233.0025754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580750-0.5g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 0.5g |

$603.0 | 2025-03-20 | |

| Enamine | EN300-26580750-0.05g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 0.05g |

$528.0 | 2025-03-20 | |

| Enamine | EN300-26580750-0.25g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 0.25g |

$579.0 | 2025-03-20 | |

| Enamine | EN300-26580750-5g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 90% | 5g |

$1821.0 | 2023-11-13 | |

| Enamine | EN300-26580750-2.5g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 2.5g |

$1230.0 | 2025-03-20 | |

| Enamine | EN300-26580750-0.1g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 0.1g |

$553.0 | 2025-03-20 | |

| Enamine | EN300-26580750-1g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 90% | 1g |

$628.0 | 2023-11-13 | |

| Enamine | EN300-26580750-10g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 90% | 10g |

$2701.0 | 2023-11-13 | |

| Enamine | EN300-26580750-10.0g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 10.0g |

$2701.0 | 2025-03-20 | |

| Enamine | EN300-26580750-1.0g |

2-chloro-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide |

2411242-14-1 | 95.0% | 1.0g |

$628.0 | 2025-03-20 |

2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

2411242-14-1 (2-chloro-N-{(1,3-thiazol-2-yl)carbamoylmethyl}acetamide) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量